molecular formula C14H20N2 B11119820 1-butyl-2,5,6-trimethyl-1H-benzimidazole

1-butyl-2,5,6-trimethyl-1H-benzimidazole

Cat. No.: B11119820
M. Wt: 216.32 g/mol
InChI Key: PBUNYRDVCWLNSD-UHFFFAOYSA-N
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Description

1-Butyl-2,5,6-trimethyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound It belongs to the class of benzodiazoles, which are known for their diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2,5,6-trimethyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5,6-trimethylbenzene-1,3-diamine with butyl halides in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2,5,6-trimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are employed under various conditions, often in the presence of catalysts or under acidic/basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized benzodiazole derivatives.

Scientific Research Applications

1-Butyl-2,5,6-trimethyl-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-butyl-2,5,6-trimethyl-1H-1,3-benzodiazole and its derivatives often involves interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the observed biological activities. For example, its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes.

Comparison with Similar Compounds

    1-Butyl-1H-1,3-benzodiazole-2-thiol: Similar in structure but contains a thiol group.

    2,5,6-Trimethyl-1H-1,3-benzodiazole: Lacks the butyl group.

    1-Butyl-2,5-dimethyl-1H-1,3-benzodiazole: Similar but with one less methyl group.

Uniqueness: 1-Butyl-2,5,6-trimethyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group and three methyl groups provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-butyl-2,5,6-trimethylbenzimidazole

InChI

InChI=1S/C14H20N2/c1-5-6-7-16-12(4)15-13-8-10(2)11(3)9-14(13)16/h8-9H,5-7H2,1-4H3

InChI Key

PBUNYRDVCWLNSD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC2=C1C=C(C(=C2)C)C)C

Origin of Product

United States

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